Cyclopropylboronic acid pinacol ester Cyclopropylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 126689-01-8
VCID: VC21181825
InChI: InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2CC2
Molecular Formula: C9H17BO2
Molecular Weight: 168.04 g/mol

Cyclopropylboronic acid pinacol ester

CAS No.: 126689-01-8

Cat. No.: VC21181825

Molecular Formula: C9H17BO2

Molecular Weight: 168.04 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropylboronic acid pinacol ester - 126689-01-8

Specification

CAS No. 126689-01-8
Molecular Formula C9H17BO2
Molecular Weight 168.04 g/mol
IUPAC Name 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3
Standard InChI Key XGBMQBPLWXTEPM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2CC2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CC2

Introduction

Chemical Identity and Physical Properties

Cyclopropylboronic acid pinacol ester, also known as 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound that contains a cyclopropyl group attached to a boronic acid moiety which is esterified with pinacol. This compound has gained prominence in organic synthesis due to its stability and versatility in various chemical transformations.

Basic Chemical Information

The basic chemical information for cyclopropylboronic acid pinacol ester is summarized in Table 1:

ParameterInformation
CAS Number126689-01-8
Molecular FormulaC₉H₁₇BO₂
Molecular Weight168.04 g/mol
Synonyms2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane
MDL NumberMFCD05663847
InChIKeyXGBMQBPLWXTEPM-UHFFFAOYSA-N

Physical Characteristics

Cyclopropylboronic acid pinacol ester exists as a clear, colorless liquid at room temperature with the following physical properties:

PropertyValue
Physical FormClear, colorless liquid
Boiling Point146 °C
Flash Point40 °C (104 °F)
Specific Gravity0.93 (20 °C)
Density0.922 g/mL at 25 °C
Purity>95.0% (by GC)
ParameterRecommendation
Storage TemperatureRoom temperature
AtmosphereInert atmosphere
SensitivityMoisture sensitive
UN Number3272
ADR3 III

Synthesis Methods

Several methods have been developed for the synthesis of cyclopropylboronic acid pinacol ester, reflecting its importance in organic chemistry. These methods vary in complexity, efficiency, and scalability.

One-Pot, Three-Step Synthesis from Propargylic Silyl Ethers

A notable synthesis method involves converting propargylic silyl ethers to cyclopropylboronic acid pinacol esters in an efficient one-pot procedure. This method, published in Organic Letters in 2017, involves the following steps:

  • Terminal acetylenes undergo Schwartz's reagent catalyzed hydroboration

  • Addition of further Schwartz's reagent

  • Lewis acid-mediated activation of neighboring silyl ether allows cyclization

This method is particularly valuable as it allows access to a range of cyclopropylboronic acid pinacol esters, including aromatic, aliphatic, quaternary, and spiro substituted cyclopropyl rings .

Multi-Step Process Using Bromocyclopropane

Another synthesis method involves a reaction sequence starting with bromocyclopropane:

  • Addition of 2 mol/L bromocyclopropane/tetrahydrofuran solution

  • Addition of 2 mol/L magnesium powder/tetrahydrofuran solution

  • Boronization reaction using bis(dimethylamino)boron chloride tetrahydrofuran

  • Acidification to quench the reaction

  • Derivatization with pinacol

This method has been reported to yield cyclopropylboronic acid with H-NMR content >97% and a yield of approximately 90% .

Classical Method

Applications in Organic Synthesis

Cyclopropylboronic acid pinacol ester has found numerous applications in organic synthesis, particularly in pharmaceutical development and material science.

Cross-Coupling Reactions

One of the most significant applications of cyclopropylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the cyclopropyl moiety and various electrophiles, such as aryl halides. The resulting products are valuable in the synthesis of complex organic molecules with diverse applications .

Pharmaceutical Synthesis

Cyclopropylboronic acid pinacol ester plays a crucial role in pharmaceutical synthesis due to several advantageous properties:

  • It serves as a vital building block in the synthesis of complex organic molecules

  • Compounds containing cyclopropyl moieties often exhibit enhanced metabolic stability

  • Cyclopropyl groups frequently lead to improved pharmacokinetic profiles and increased binding affinity to biological targets

  • It has been utilized in the synthesis of 5-lipoxygenase activating protein (FLAP) inhibitors

Cyclopropylation Reactions

Cyclopropylboronic acid pinacol ester serves as an effective cyclopropylating reagent in various transformations. A notable example is its application in the S-cyclopropylation of thiophenol, catalyzed by copper(II) acetate. This reaction demonstrates the compound's utility in introducing the cyclopropyl group into sulfur-containing organic molecules .

Organocatalysis and Asymmetric Synthesis

The compound has found applications in organocatalysis, opening new avenues for the synthesis of chiral compounds. By employing cyclopropylboronic acid pinacol ester in asymmetric synthesis, chemists can achieve high enantioselectivity, which is crucial for the development of effective pharmaceuticals, particularly those used in oncology and infectious disease treatment .

Environmental Implications and Green Chemistry

The use of cyclopropylboronic acid pinacol ester aligns with principles of green chemistry due to its ability to facilitate reactions under mild conditions. This reduces the need for harsh reagents and extreme temperatures in organic synthesis.

The environmental benefits include:

  • Reduced need for harsh reagents and extreme temperatures

  • Enhanced sustainability of pharmaceutical manufacturing processes

  • Minimized waste and energy consumption

  • More eco-friendly approach to drug synthesis

These characteristics make cyclopropylboronic acid pinacol ester an attractive reagent for sustainable chemical processes, contributing to more environmentally responsible pharmaceutical manufacturing .

Market Dynamics and Future Prospects

The market for cyclopropylboronic acid pinacol ester is experiencing significant growth, driven by several factors and facing certain challenges.

Market Drivers

Key factors driving the growth of the cyclopropylboronic acid pinacol ester market include:

  • Increasing demand for advanced materials in pharmaceutical applications

  • Rising importance of boron-containing compounds in drug discovery and development

  • Expanding applications in medicinal chemistry, particularly in the development of novel anti-cancer agents

  • Growth of personalized medicine, necessitating diverse chemical libraries

  • Expansion of pharmaceutical companies into emerging markets such as Asia-Pacific and Latin America

These factors contribute to a positive outlook for the cyclopropylboronic acid pinacol ester market in the coming years .

Market Challenges

Despite the promising growth prospects, the market faces several challenges:

  • Complexity of the synthesis process for cyclopropylboronic acid pinacol esters, affecting production scalability

  • Difficulties in achieving desired purity and yield, limiting ability to meet rising demand

  • Regulatory hurdles associated with the approval of new chemical entities, potentially delaying product launches

These challenges are driving investments in research and development to optimize synthesis routes and comply with regulations .

Future Trends

The future of cyclopropylboronic acid pinacol ester is likely to be shaped by several trends:

  • Shift towards more sustainable and efficient synthesis methods, including microwave-assisted synthesis and flow chemistry

  • Increasing focus on green methodologies that improve yield while reducing environmental impact

  • Growing importance in the development of personalized medicine and targeted therapies

  • Continued exploration of novel applications beyond traditional uses

These trends suggest a promising future for cyclopropylboronic acid pinacol ester in various fields, particularly pharmaceutical development .

Related Compounds and Structural Variations

Several structural variations of cyclopropylboronic acid pinacol ester have been developed for specific applications, expanding the versatility of this class of compounds.

2-(Ethoxycarbonyl)cyclopropylboronic Acid Pinacol Ester

This derivative (CAS# 1215107-29-1) incorporates an ethoxycarbonyl group on the cyclopropyl ring, providing additional functionality for further transformations:

PropertyValue
Molecular FormulaC₁₂H₂₁O₄B
Molecular Weight240.10 g/mol
IUPAC Nameethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
StorageInert atmosphere, 2-8 °C
LogP2.03180

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

This more complex derivative features two cyclopropyl rings, offering unique opportunities for the creation of complex molecules:

PropertyValue
CAS Number350031-03-7
Molecular FormulaC₁₂H₂₁BO₂
Molecular Weight208.11 g/mol
DescriptionA complex organic compound used in organic synthesis, particularly in cross-coupling reactions

The development of these derivatives demonstrates the ongoing research interest in cyclopropylboronic acid pinacol esters and their potential for expanding the chemical toolbox available to synthetic chemists.

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